![molecular formula C14H11NO5 B3108718 [(5-Nitrobiphenyl-2-yl)oxy]acetic acid CAS No. 168094-50-6](/img/structure/B3108718.png)

[(5-Nitrobiphenyl-2-yl)oxy]acetic acid

Overview

Description

Synthesis Analysis

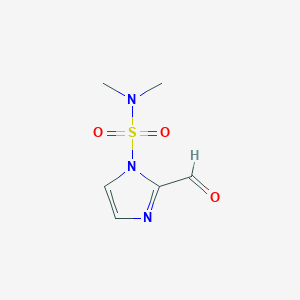

The synthesis of biphenyl derivatives, such as NBOAA, has been a topic of interest in recent years . Various methodologies have been developed, including several metalated chemical reactions related to biphenyl scaffolds such as Wurtz–Fittig, Ullmann, Bennett–Turner, Negishi, Kumada, Stille, Suzuki–Miyaura, Friedel–Crafts, cyanation, amination, and various electrophilic substitution reactions .Molecular Structure Analysis

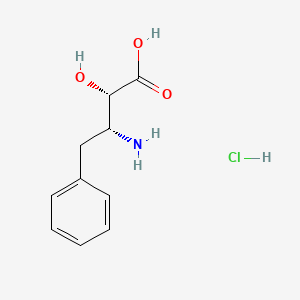

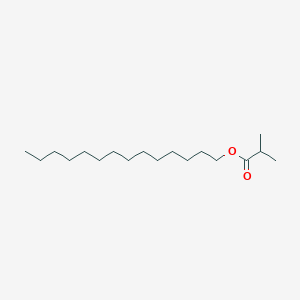

The molecular structure of NBOAA consists of a biphenyl core with a nitro group (-NO2) attached to one phenyl ring and a carboxylic acid (-COOH) group attached to the other ring. The molecular weight of NBOAA is 273.24 g/mol.Chemical Reactions Analysis

Biphenyl compounds, like NBOAA, undergo similar reactions to benzene as they both undergo electrophilic substitution reactions . The reactions of biphenyls are supported by their mechanistic pathways .Scientific Research Applications

Energetic Salts and Materials

- Energetic Salts Based on Nitroiminotetrazole-Containing Acetic Acid: This research focused on synthesizing and characterizing new energetic materials comprising nitroiminotetrazolate salts with nitroiminotetrazolate and carboxylate anions. The study provided insights into their spectroscopic properties, crystal structure, and elemental analysis. Additionally, the heats of formation and detonation pressures and velocities were calculated, demonstrating their potential application in energetic materials (Joo et al., 2012).

Synthesis and Chemical Properties

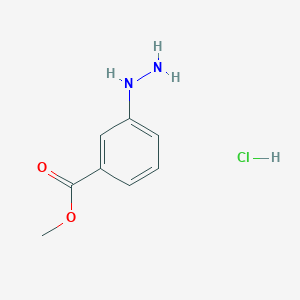

- Novel Long Alkyl Chain Substituted Thiazolidin-4-ones and Thiazan-4-one: This study explored the synthesis of novel compounds, including one featuring [(5-nitrobiphenyl-2-yl)oxy]acetic acid, and discussed their structural assignment, stereochemistry, and biological assays (Rahman et al., 2005).

Corrosion Inhibition

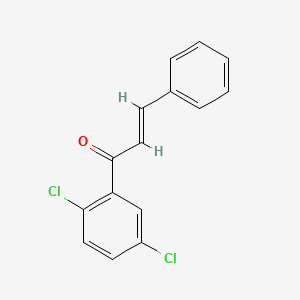

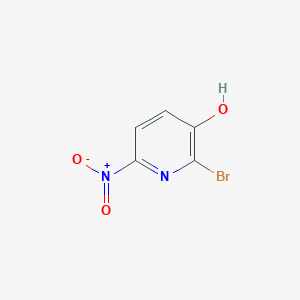

- Pyrazoline Derivatives as Corrosion Inhibitors: Research on pyrazoline derivatives, including a derivative of this compound, investigated their effectiveness as corrosion inhibitors for mild steel in acidic media. The study employed various experimental and theoretical methods to understand their adsorption behavior and impact on mild steel surfaces (Lgaz et al., 2018).

Biological Activity

- Inhibition of P-type ATPases: A study found that [(dihydroindenyl)oxy]acetic acid, a related compound, inhibited activities of P-type ATPases like Na+,K+-ATPase and H+,K+-ATPase. These findings suggest potential biological activity and applications in understanding cellular mechanisms (Fujii et al., 2007).

Analytical Chemistry

- Microdialysis-Electrochemical Device for Biomolecule Monitoring: A device combining microdialysis with an electrochemical microsensor was developed for monitoring biomolecules in the brain. This study highlights the potential for using derivatives of this compound in analytical applications (Zhang et al., 2002).

Safety and Hazards

Future Directions

Biphenyl compounds, including NBOAA, have been considered a fundamental backbone in synthetic organic chemistry and natural products due to their omnipresence in medicinally active compounds, marketed drugs, and natural products . Future research may focus on developing new synthetic methodologies and exploring the biological and medicinal applications of these compounds .

Mechanism of Action

Mode of Action

Without specific information on the compound’s targets, the mode of action of [(5-Nitrobiphenyl-2-yl)oxy]acetic acid remains unclear. The nitro group and biphenyl structure could potentially interact with biological molecules through a variety of mechanisms, including hydrogen bonding, hydrophobic interactions, and π-π stacking .

Biochemical Pathways

Given the compound’s structure, it may influence pathways involving aromatic compounds or those susceptible to nitro group interactions .

Pharmacokinetics

Its bioavailability, half-life, and clearance rate remain unknown .

Result of Action

Without knowledge of its specific targets and mode of action, it’s challenging to predict its precise effects .

Properties

IUPAC Name |

2-(4-nitro-2-phenylphenoxy)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO5/c16-14(17)9-20-13-7-6-11(15(18)19)8-12(13)10-4-2-1-3-5-10/h1-8H,9H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWOLOLKCVZPBPS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C=CC(=C2)[N+](=O)[O-])OCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl [4-hydroxy-2-(methoxymethyl)-pyrimidin-5-yl]acetate](/img/structure/B3108707.png)

![(2Z)-4-oxo-4-({4-[(E)-phenyldiazenyl]phenyl}amino)but-2-enoic acid](/img/structure/B3108724.png)